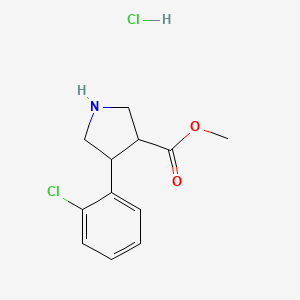

Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride

Description

Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine-derived compound featuring a 2-chlorophenyl substituent at the 4-position and a methyl ester group at the 3-position of the pyrrolidine ring, in its hydrochloride salt form. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the aromatic chlorophenyl group) and enhanced solubility in polar solvents (due to the hydrochloride salt). It is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly for developing central nervous system (CNS) agents or enzyme inhibitors targeting pyrrolidine-based scaffolds .

Properties

IUPAC Name |

methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13;/h2-5,9-10,14H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSAQXGZGMSPEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Construction

- Starting Materials: The synthesis often begins with cyclic or acyclic precursors such as substituted pyrrolidine intermediates or β-lactams.

- Hydrogenation of β-lactams: For example, ethyl 2-oxo-4-(4-chlorophenyl)-pyrrolidine-3-carboxylate derivatives can be hydrogenated using Raney Nickel in methanol to yield the corresponding pyrrolidine carboxylate esters with good yield (75–88%) and purity after recrystallization in ethanol.

- Chiral Pyrrolidine Building Blocks: Use of chiral intermediates such as methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride ensures stereochemical control.

Introduction of the 2-Chlorophenyl Group

- Cross-Coupling Reactions: Incorporation of the 2-chlorophenyl moiety is typically achieved via palladium- or copper-catalyzed coupling reactions such as Suzuki-Miyaura or Ullmann coupling.

- Catalyst and Solvent Optimization: Pd(PPh₃)₄ is a common catalyst, with polar solvents like DMF favored for stabilizing transition states and enhancing reaction rates at moderate temperatures (60–80°C).

- Anhydrous Conditions: Maintaining dry reaction environments minimizes side reactions and improves yield.

Formation of Hydrochloride Salt

- After synthesis of the free base, treatment with hydrogen chloride in toluene or other suitable solvents converts the compound into its hydrochloride salt, enhancing solubility and stability.

To ensure the compound’s structural integrity and purity, the following techniques are employed:

- Yield and Purity: Hydrogenation of β-lactam precursors yields methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate with yields ranging from 75% to 88% after recrystallization.

- Stereochemical Control: Use of chiral intermediates and resolution techniques (e.g., diastereomeric salt formation with camphor sulfonic acid) ensures stereochemical fidelity, which is critical for biological activity.

- Reaction Optimization: Catalyst screening and solvent choice significantly influence coupling efficiency and byproduct formation; Pd catalysts in DMF at 60–80°C are optimal.

- Stability: Hydrochloride salt formation improves compound stability and solubility, facilitating handling and formulation.

The preparation of methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride is a well-established process involving selective hydrogenation of β-lactam intermediates, efficient palladium-catalyzed coupling to introduce the 2-chlorophenyl group, and subsequent salt formation. Optimization of catalysts, solvents, and reaction conditions is crucial for achieving high yield and purity. Analytical techniques such as NMR, X-ray crystallography, and HPLC-MS are indispensable for confirming structure and quality. These preparation methods provide a robust foundation for the compound’s application in pharmaceutical research and development.

Chemical Reactions Analysis

TRANS (+/-) 4-(2-CHLOROPHENYL)PYRROLIDINE-3-METHYLCARBOXYLATE HCL undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow for modifications that enhance the efficacy and safety profiles of drugs.

Key Applications:

- Antidepressant Development : Research indicates that this compound may increase serotonin levels, positioning it as a candidate for antidepressant therapies.

- Anxiolytic Effects : Studies suggest potential anxiolytic properties, which could be beneficial in treating anxiety disorders.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard. This application is vital for ensuring the accuracy of results when measuring related compounds in biological samples.

Applications in Analytical Methods:

- Used in high-performance liquid chromatography (HPLC) to quantify similar substances.

- Acts as a calibration standard for mass spectrometry analyses.

Biochemical Research

The compound plays a significant role in biochemical studies, particularly those investigating receptor interactions and enzyme activities. Its ability to modulate neurotransmitter systems makes it valuable for understanding drug mechanisms and efficacy.

Mechanisms of Action:

- Enzyme Inhibition : The compound can inhibit enzymes involved in neurotransmitter metabolism, influencing levels of neurotransmitters such as serotonin and dopamine.

- Receptor Interaction : It selectively binds to specific receptors, potentially altering their activity and leading to various biological effects.

Material Science

This compound can be utilized in the formulation of specialized materials. Its properties can enhance stability and reactivity in polymer applications.

Academic Research

This compound is widely used in academic institutions for various studies, providing insights into its potential therapeutic applications and biological activity. Researchers explore its effects on different biological pathways and its utility in drug discovery.

Neuroscience Research

A study demonstrated that this compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant .

Analytical Chemistry Applications

The compound has been employed as a reference standard in analytical methods for quantifying related substances in biological samples, ensuring the reliability of experimental results .

Mechanism of Action

The mechanism of action of TRANS (+/-) 4-(2-CHLOROPHENYL)PYRROLIDINE-3-METHYLCARBOXYLATE HCL involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects: The 2-chlorophenyl group in the target compound provides a balance of lipophilicity and electronic effects (Cl is moderately electron-withdrawing), favoring interactions with hydrophobic enzyme pockets. Trifluoromethyl (CF₃) substituents (e.g., PBXA3229-1) significantly enhance metabolic stability but reduce basicity, impacting salt formation and solubility .

Functional Group Influence :

- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell membrane permeability compared to the carboxylic acid derivative (OMXX-278625-01), which is more polar and suited for aqueous environments .

Stereochemical Considerations :

- The trans configuration in 1236862-40-0 and OMXX-278625-01 may confer distinct binding affinities compared to undefined stereochemistry in the target compound. For example, trans isomers often exhibit better alignment with chiral enzyme active sites .

Synthetic and Commercial Relevance :

- The target compound and its analogs (e.g., PBXA3229-1, 1236862-40-0) are widely available from global suppliers (e.g., PharmaBlock, Enamine), reflecting their utility as building blocks in drug discovery .

Biological Activity

Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride, also known as trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride, is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14Cl2NO2

- Molecular Weight : 276.16 g/mol

- CAS Number : 1212327-46-2

- Purity : ≥ 98% (HPLC)

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. The unique structural features, including the pyrrolidine ring and chlorophenyl group, facilitate binding to specific molecular targets such as enzymes and receptors, modulating biological pathways.

Key Mechanisms:

- Dopaminergic Activity : Preliminary studies indicate that this compound may influence dopaminergic pathways, which are crucial in treating disorders like schizophrenia and Parkinson's disease. The chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

- Serotonergic Modulation : Evidence suggests interactions with serotonin receptors, contributing to potential anxiolytic and antidepressant effects.

- Anticancer Potential : Research has explored the compound's anticancer properties, particularly regarding its structural analogs. Studies indicate that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Biological Activities

The following table summarizes some of the biological activities associated with this compound:

Case Studies and Research Findings

-

Dopaminergic Pathways :

- A study highlighted the influence of this compound on dopaminergic pathways, suggesting its potential utility in psychiatric disorders. The chlorophenyl substitution was shown to enhance neuroactive properties.

- Anticancer Research :

- Antibacterial Activity :

Q & A

Q. What are the key considerations in the synthesis of Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride to ensure high yield and purity?

Methodological Answer:

- Intermediate Selection : Use pre-functionalized pyrrolidine intermediates, such as methyl-substituted pyrrolidine carboxylates, to streamline synthesis. For example, PharmaBlock Sciences employs chiral pyrrolidine building blocks (e.g., methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride) to ensure stereochemical fidelity .

- Chlorophenyl Incorporation : Employ coupling reactions (e.g., Ullmann or Suzuki-Miyaura) to introduce the 2-chlorophenyl group. Ensure anhydrous conditions and transition metal catalysts (e.g., Pd or Cu) to minimize side reactions .

- Purification : Utilize recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt with >95% purity, as demonstrated in Kanto Reagents' protocols .

Q. How can researchers optimize reaction conditions for introducing the 2-chlorophenyl group into the pyrrolidine ring system?

Methodological Answer:

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency, as seen in clopidogrel intermediate synthesis, where methyl α-bromo-2-chlorophenyl acetate was condensed with tetrahydrothienopyridine .

- Solvent Effects : Compare polar solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and byproduct formation. DMF is preferred for its ability to stabilize transition states in SNAr reactions .

- Temperature Control : Conduct reactions at 60–80°C to accelerate coupling while avoiding decomposition of thermally sensitive intermediates .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for verifying the chlorophenyl group's orientation .

- NMR Spectroscopy : Employ ¹H/¹³C NMR with DEPT-135 to confirm pyrrolidine ring conformation and chloride substitution patterns. Compare chemical shifts with PharmaBlock’s reported analogs (e.g., δ 3.7 ppm for methyl ester protons) .

- HPLC-MS : Apply reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) to assess purity and detect trace byproducts .

Advanced Research Questions

Q. How can computational methods predict the crystal packing and hydrogen bonding patterns of this compound?

Methodological Answer:

- Software Tools : Use Mercury CSD 2.0 to visualize crystal packing and analyze intermolecular interactions (e.g., C–H···O hydrogen bonds between the pyrrolidine carboxylate and chloride ions) .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) and predict supramolecular assembly .

- Packing Similarity : Compare experimental data (from CIF files) with Cambridge Structural Database entries using Mercury’s Materials Module to identify isostructural analogs .

Q. What strategies are effective for resolving stereoisomers during the synthesis of related pyrrolidine derivatives?

Methodological Answer:

- Chiral Resolution : Use (-)-camphor-10-sulfonic acid to separate enantiomers via diastereomeric salt formation, as demonstrated in clopidogrel synthesis .

- Dynamic Kinetic Resolution (DKR) : Employ transition metal catalysts (e.g., Ru-based Shvo catalyst) to racemize unwanted stereoisomers in situ, enabling recycling of the R-isomer .

- Chromatographic Methods : Optimize chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients for baseline separation of diastereomers .

Q. How should researchers address discrepancies between experimental crystallographic data and computational modeling results?

Methodological Answer:

- Refinement Protocols : Re-analyze diffraction data using WinGX/ORTEP to check for overfitting or missed symmetry elements. Compare R-factors before/after applying restraints .

- Conformational Sampling : Perform DFT calculations (e.g., B3LYP/6-31G*) to generate puckering coordinates (Cremer-Pople parameters) for the pyrrolidine ring and validate against crystallographic torsion angles .

- Hydrogen Bond Validation : Use Mogul (via Mercury) to check geometric outliers in hydrogen-bond distances (e.g., O···Cl contacts) against CSD statistics .

Q. What are the critical factors in designing stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to 0.1N HCl/NaOH at 40°C for 48 hours, followed by LC-MS to identify hydrolysis products (e.g., free pyrrolidine or chlorophenyl fragments) .

- Solid-State Stability : Conduct dynamic vapor sorption (DVS) to assess hygroscopicity, which may affect hydrochloride salt integrity .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate degradation rates at accelerated conditions (e.g., 60°C) to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.